molecular formula C6H7Cl2N B3349601 Pyridinium, 1-(chloromethyl)-, chloride CAS No. 225928-55-2

Pyridinium, 1-(chloromethyl)-, chloride

Cat. No.: B3349601
CAS No.: 225928-55-2
M. Wt: 164.03 g/mol
InChI Key: GFNQSODPMSCVHF-UHFFFAOYSA-M
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Description

Pyridinium, 1-(chloromethyl)-, chloride: is a quaternary ammonium salt derived from pyridine. It is known for its utility in organic synthesis and various industrial applications. The compound is characterized by the presence of a pyridinium ring with a chloromethyl group attached to the nitrogen atom, forming a chloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(chloromethyl)-, chloride typically involves the reaction of pyridine with chloromethyl chloride. This reaction proceeds via an S_N2 mechanism, where the nucleophilic nitrogen atom of pyridine attacks the electrophilic carbon of chloromethyl chloride, resulting in the formation of the quaternary ammonium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve the use of solvents and catalysts to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-(chloromethyl)-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridinium, 1-(chloromethyl)-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for drug development, especially in the synthesis of bioactive molecules.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridinium, 1-(chloromethyl)-, chloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The pyridinium ring can also participate in redox reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: Pyridinium, 1-(chloromethyl)-, chloride is unique due to its chloromethyl group, which imparts distinct electrophilic properties. This makes it particularly useful in nucleophilic substitution reactions and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(chloromethyl)pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN.ClH/c7-6-8-4-2-1-3-5-8;/h1-5H,6H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNQSODPMSCVHF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444628
Record name Pyridinium, 1-(chloromethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225928-55-2
Record name Pyridinium, 1-(chloromethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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